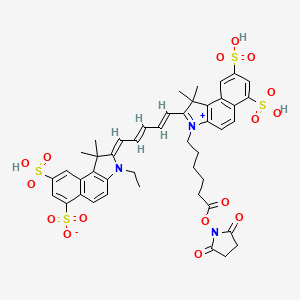![molecular formula C13H14N4O3S B1517225 3-amino-N-[4-(hydrazinocarbonyl)phenyl]benzenesulfonamide CAS No. 1049606-87-2](/img/structure/B1517225.png)
3-amino-N-[4-(hydrazinocarbonyl)phenyl]benzenesulfonamide
Overview
Description
3-amino-N-[4-(hydrazinocarbonyl)phenyl]benzenesulfonamide is a chemical compound with the molecular formula C13H14N4O3S. It is a sulfonamide derivative that contains an amino group and a hydrazine carbonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-[4-(hydrazinocarbonyl)phenyl]benzenesulfonamide typically involves the following steps:
Starting Materials: : The synthesis begins with 3-aminobenzenesulfonamide and 4-hydrazinobenzoic acid as the starting materials.
Condensation Reaction: : These two compounds undergo a condensation reaction in the presence of a dehydrating agent, such as thionyl chloride, to form the desired product.
Purification: : The resulting compound is then purified through recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-[4-(hydrazinocarbonyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a nitro group.
Reduction: : The hydrazine carbonyl group can be reduced to form a hydrazine derivative.
Substitution: : The sulfonamide group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.
Substitution: : Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of 3-nitro-N-[4-(hydrazinocarbonyl)phenyl]benzenesulfonamide.
Reduction: : Formation of this compound hydrazine derivative.
Substitution: : Formation of various substituted sulfonamides.
Scientific Research Applications
3-amino-N-[4-(hydrazinocarbonyl)phenyl]benzenesulfonamide has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex organic compounds.
Biology: : The compound can be employed in proteomics research to study protein interactions and functions.
Industry: : It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-amino-N-[4-(hydrazinocarbonyl)phenyl]benzenesulfonamide exerts its effects involves its interaction with molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to biological effects. The exact mechanism can vary depending on the application and the specific molecular targets involved.
Comparison with Similar Compounds
3-amino-N-[4-(hydrazinocarbonyl)phenyl]benzenesulfonamide is unique due to its specific structural features, such as the presence of both an amino group and a hydrazine carbonyl group. Similar compounds include:
Sulfonamides: : These compounds share the sulfonamide group but may lack the amino or hydrazine carbonyl groups.
Hydrazides: : These compounds contain the hydrazine carbonyl group but may not have the sulfonamide or amino groups.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
IUPAC Name |
3-amino-N-[4-(hydrazinecarbonyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c14-10-2-1-3-12(8-10)21(19,20)17-11-6-4-9(5-7-11)13(18)16-15/h1-8,17H,14-15H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRCYBCFMVEVPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline](/img/structure/B1517156.png)




![{1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine](/img/structure/B1517161.png)
![2-[4-(aminomethyl)piperidin-1-yl]-N-tert-butylacetamide](/img/structure/B1517162.png)


![4-[(6-Aminopyridin-3-yl)oxy]benzonitrile](/img/structure/B1517167.png)

![2-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethan-1-amine](/img/structure/B1517173.png)
